(2,4-Dimethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
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Description
“(2,4-Dimethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine” is a chemical compound that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules that have been synthesized for potential use in cancer treatment .
Synthesis Analysis
The compound was synthesized as part of a set of small molecules designed to target CDK2, a protein kinase that plays a key role in cell proliferation . The synthesis involved the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The aliphatic –CH2 between the triazole ring and amide bond is shown singlet at δ 5.364–5.594 ppm .Mechanism of Action
Future Directions
The compound has shown promise in inhibiting CDK2, a protein kinase that plays a key role in cell proliferation . This suggests potential applications in cancer treatment. Further investigations are needed to confirm its efficacy and safety . It may also be worth exploring its potential applications in drug delivery systems.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-4-7-16(8-5-13)25-20-17(11-23-25)19(21-12-22-20)24-18-9-6-14(2)10-15(18)3/h4-12H,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXIDTQWPHXCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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